molecular formula C10H12N2O4 B140754 3-Hydroxykynurenine CAS No. 484-78-6

3-Hydroxykynurenine

Cat. No.: B140754
CAS No.: 484-78-6
M. Wt: 224.21 g/mol
InChI Key: VCKPUUFAIGNJHC-UHFFFAOYSA-N
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Description

Kynurenine, 3-hydroxy (R,S) is a metabolite in the kynurenine pathway, which is the primary route of tryptophan catabolism. This compound plays a significant role in various biological processes, including the regulation of immune responses and the modulation of neuronal excitability. It is known for its involvement in neurodegenerative diseases and its potential neurotoxic effects .

Scientific Research Applications

Kynurenine, 3-hydroxy (R,S) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.

    Biology: The compound is studied for its role in the kynurenine pathway and its effects on cellular metabolism.

    Medicine: Research focuses on its involvement in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is also investigated for its potential as a biomarker for these conditions.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

Target of Action

3-Hydroxykynurenine (3-HK) primarily targets kainate receptors . These receptors are a type of glutamate receptor which plays a crucial role in the central nervous system. 3-HK also acts as an agonist for the aryl hydrocarbon receptor (AhR) and G-protein-coupled receptor 35 (GPR35) .

Mode of Action

3-HK, a metabolite produced through host tryptophan metabolism, has no direct antibacterial activity but enhances host survival by restricting bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors . This interaction modulates immunity and has important implications for the coordination between the immune and nervous systems in pathological conditions .

Biochemical Pathways

3-HK is an intermediate metabolite in the kynurenine pathway , where tryptophan is oxidized to NAD+ . This pathway connects quinolinic acid to tryptophan . The conversion of kynurenine to 3-HK is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO) .

Pharmacokinetics

The pharmacokinetics of 3-HK have been studied in the context of major depressive disorder. Serum levels of 3-HK were found to be significantly increased in patients with adolescent major depressive disorder (AMDD), suggesting that 3-HK levels could be a contributing factor to AMDD .

Result of Action

The action of 3-HK results in enhanced host survival by restricting bacterial expansion in macrophages . In the context of bacterial infection, 3-HK treatment repressed bacterial expansion by two orders of magnitude, similar to the antibiotic ciprofloxacin . In addition, 3-HK disrupts TCA cycle function in human colon cancer cells, leading to changes in the levels of various metabolites .

Action Environment

The action of 3-HK can be influenced by environmental factors. For instance, the levels of 3-HK and other metabolites in the kynurenine pathway can be disrupted under conditions of stress, such as in the case of major depressive disorder . These disruptions can disturb neurotransmitter homeostasis and contribute to depressive symptoms

Safety and Hazards

3-HK is a potential endogenous neurotoxin whose increased levels have been described in several neurodegenerative disorders . It causes neuronal cell death with apoptotic features and region selectivity .

Future Directions

The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .

Biochemical Analysis

Biochemical Properties

3-Hydroxykynurenine interacts with various enzymes, proteins, and other biomolecules. It is a part of the kynurenine pathway, which is the primary route for tryptophan metabolism . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are involved in the initial steps of this pathway .

Cellular Effects

This compound has been found to have both neuroprotective and neurodegenerative effects . It can enhance retinal damage when its levels increase . In the context of inflammation, it has been observed to inhibit oxidation of low-density lipoprotein particles .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to target ionotropic glutamate receptors of the kainate receptor subclass, which restricts bacterial expansion in macrophages . It also has a role in maintaining mitochondrial redox homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that retinal damage or optic nerve lesion affects tryptophan metabolism via the kynurenine pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Increased levels of this compound and Xanthurenic acid have been associated with enhanced tissue damage, whereas Kynurenic Acid and Kynurenine are protective .

Metabolic Pathways

This compound is involved in the kynurenine pathway, a main route of tryptophan catabolism . This pathway connects quinolinic acid to tryptophan .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It has been suggested that the harmful effects of free this compound are diminished by its sub-cellular compartmentalization .

Subcellular Localization

It has been suggested that sequestering of this compound enables the quenching of its toxicity through conversion to brown pigment or conjugation to proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .

Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862009
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
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CAS No.

484-78-6, 2147-61-7
Record name 3-Hydroxykynurenine
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Record name 3-Hydroxykynurenine
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Record name 3-Hydroxykynurenine
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Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
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Record name 3-Hydroxy-DL-kynurenine
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Record name 3-HYDROXYKYNURENINE
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Record name Hydroxykynurenine
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Melting Point

217 °C
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []

    A:

    • Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]

    ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:

      • Autoxidation: 3OHKyn readily autoxidizes under physiological conditions, generating hydrogen peroxide (H2O2) and potentially other ROS. [] This process contributes to oxidative stress and protein damage. [, ]

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